(E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene
Overview
Description
(E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene, also known as BMN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BMN is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 377.34 g/mol. In
Mechanism of Action
The mechanism of action of (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cancer cell growth. (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene has also been found to induce apoptosis, or programmed cell death, in cancer cells. In bioimaging, (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene acts as a fluorescent probe by emitting light when excited by a specific wavelength.
Biochemical and Physiological Effects:
(E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene has been found to have both biochemical and physiological effects. In cancer cells, (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene has been shown to inhibit the activity of certain enzymes involved in cell growth and induce apoptosis. In bioimaging, (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene emits light when excited by a specific wavelength, allowing for the visualization of biological structures. In organic electronics, (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene has been used as a building block for the fabrication of organic light-emitting diodes.
Advantages and Limitations for Lab Experiments
One advantage of (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene is its potential use as a fluorescent probe in bioimaging, which can provide valuable information about biological structures and processes. Another advantage is its potential use as a building block for organic electronics, which can lead to the development of new technologies. However, the synthesis process of (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene is complex and requires expertise in organic chemistry. Additionally, the mechanism of action of (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene is not fully understood, which limits its potential applications.
Future Directions
There are several future directions for the research of (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene. One direction is the further study of its anti-cancer properties and its potential use in cancer therapy. Another direction is the development of new materials using (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene as a building block for organic electronics. Additionally, the mechanism of action of (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene should be further explored to better understand its potential applications.
In conclusion, (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method is complex and requires expertise in organic chemistry. (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene has been studied for its potential use in medicinal chemistry, bioimaging, and organic electronics. Its mechanism of action is not fully understood, but it has been found to inhibit the activity of certain enzymes involved in cancer cell growth and induce apoptosis. (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene has both advantages and limitations for lab experiments, and there are several future directions for its research.
Synthesis Methods
(E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene can be synthesized through a multi-step process involving the reaction of 2-methoxy-4-nitrophenol with benzyl bromide, followed by the reaction of the resulting compound with 2-nitroethene. The final product is obtained through a reduction reaction using palladium on carbon and hydrogen gas. The synthesis process of (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene is complex and requires expertise in organic chemistry.
Scientific Research Applications
(E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene has also been studied for its use as a fluorescent probe in bioimaging and as a building block for organic electronics.
properties
IUPAC Name |
1-methoxy-5-nitro-4-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-23-15-10-14(18(21)22)13(7-8-17(19)20)9-16(15)24-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFYSIFSBQNIGY-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C=C[N+](=O)[O-])OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-])OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10523038 | |
Record name | 1-(Benzyloxy)-2-methoxy-4-nitro-5-[(E)-2-nitroethenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10523038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene | |
CAS RN |
4775-68-2 | |
Record name | 1-(Benzyloxy)-2-methoxy-4-nitro-5-[(E)-2-nitroethenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10523038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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